Tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant relevance in organic chemistry and medicinal chemistry. It is classified as an azabicyclic compound, characterized by its bicyclic structure containing nitrogen. The compound's molecular formula is with a molecular weight of 213.27 g/mol. Its CAS number is 197142-33-9, and it is recognized for its potential applications in drug development and as a building block in synthetic organic chemistry .
The synthesis of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several methods, primarily involving the use of starting materials such as N-Boc-L-trans-4,5-methanoproline. The synthesis typically involves the following key steps:
The molecular structure of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be represented using various structural formulas:
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3
CC(C)(C)OC(=O)N1CCC2C1(C2)CO
This structure highlights the compound's bicyclic nature and functional groups, including a hydroxymethyl group and a carboxylate moiety .
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are fundamental for further modifications and applications in synthetic pathways .
The mechanism of action for tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate primarily revolves around its interactions as a potential inhibitor in biological systems:
Such mechanisms are crucial for developing therapeutic agents targeting specific diseases .
The physical and chemical properties of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate include:
These properties make it suitable for various laboratory applications and further chemical transformations .
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific applications:
Glutamic acid derivatives serve as chiral precursors for constructing the stereodefined 2-azabicyclo[3.1.0]hexane scaffold. The (4R)-4-aminoglutamic acid stereoisomer undergoes intramolecular cyclopropanation via diazotization, generating the bicyclic core with precise stereochemical control. This strategy capitalizes on the inherent chirality of amino acids to establish the endo-configuration at the C1 and C3 positions of the bicyclic system. Subsequent borane-mediated reduction of the carboxylic acid functionality yields the critical hydroxymethyl substituent (R configuration at C1) while preserving stereochemical integrity. The final Boc-protection introduces the tert-butoxycarbonyl group at the nitrogen atom, completing the synthesis of the target compound with ≥98% diastereomeric excess [6].
Table 1: Asymmetric Synthesis Routes from Glutamic Acid Derivatives
Starting Material | Key Transformation | Stereochemical Outcome | Yield |
---|---|---|---|
(4R)-4-Aminoglutamic acid | Diazotization/Cyclopropanation | endo-Configuration | 65-70% |
Cyclopropyl carboxylic acid | NaBH₄/Borane Reduction | R-Hydroxymethyl | 85% |
Hydroxymethyl intermediate | Boc-protection (Boc₂O, DMAP) | N-Boc retention | 95% |
N,N-Dimethylaminopyridine (DMAP) catalyzes the ring-closing reactions of γ-chloro-β-ketoesters to form the 2-azabicyclo[3.1.0]hexane skeleton. Under anhydrous pyridine at 80°C, DMAP (5 mol%) facilitates nucleophilic displacement of chloride by the proximal amino group, triggering intramolecular cyclization. Molecular sieves (4Å) are critical for suppressing hydrolysis of the chloroester intermediate, improving cyclization yields to >85%. Palladium-catalyzed C–H activation provides an alternative approach: Pd(dba)₂ (3 mol%) with TADDOL-derived phosphonite ligands (6 mol%) enantioselectively constructs the bicyclic core via oxidative addition and Csp³–Csp³ reductive elimination. This method achieves 76% isolated yield and 84% enantiomeric excess on >50g scale, demonstrating scalability [3] [5].
Table 2: Catalytic Cyclization Conditions and Outcomes
Catalytic System | Additives | Temperature | Yield | ee/dr |
---|---|---|---|---|
DMAP (5 mol%) | Pyridine, 4Å MS | 80°C | 85% | endo/exo 9:1 |
Pd(dba)₂ (3 mol%)/Ligand | Cs₂CO₃, Anhydrous | 100°C | 76% | 84% ee (1R,5S) |
Diastereoselective alkylation of 3-azabicyclo[3.1.0]hexan-2-one enolates governs stereochemistry at the bridgehead carbon. Lithium diisopropylamide (LDA)-generated enolates react with methyl iodide or benzyl bromides at −78°C to afford α-substituted lactams with 6:1 diastereoselectivity. Sodium borohydride reduction then converts the lactam carbonyl to a hydroxymethyl group, while ZnEt₂-mediated cyclopropanation of proline derivatives provides the bicyclic core. The reduction proceeds via syn-selective hydride delivery, generating the endo-alcohol configuration. Chiral resolution of stereoisomers is achievable through preparative supercritical fluid chromatography (SFC), yielding the target compound with 99.5% ee [3] [5] [6].
The tert-butoxycarbonyl (Boc) group serves as a temporary nitrogen protector during bicyclic core functionalization. Boc installation employs di-tert-butyl dicarbonate (Boc₂O) under solvent-free conditions with catalytic iodine or hexafluoroisopropanol (HFIP), achieving >95% yield without oxazolidinone byproducts. Crucially, the Boc group demonstrates stability toward borane reductions and Grignard additions at pH 4–9. Final deprotection uses anhydrous acids (e.g., trifluoroacetic acid in dichloromethane) to generate the HCl salt without epimerization. Scavengers (thiophenol) prevent alkylation by tert-butyl cations during cleavage. This orthogonality enables sequential modifications of the hydroxymethyl group while preserving the bicyclic nitrogen [2] [6] [10].
Table 3: Boc-Protection and Deprotection Parameters
Reaction Type | Conditions | Compatibility | Yield |
---|---|---|---|
Protection | Boc₂O, I₂ (cat.), solvent-free | Tolerant of -OH, -COOH | 95-98% |
Protection | Boc₂O, HFIP catalyst | No oxazolidinone formation | 97% |
Deprotection | TFA/CH₂Cl₂ (1:1), 0°C | No epimerization | Quant. |
Stability | pH 4–9, 25°C | Stable to NaBH₄, RMgX | N/A |
Late-stage modifications employ transition metal-catalyzed couplings to incorporate pharmacophore fragments. Sonogashira cross-coupling installs alkynyl P₁ groups using Pd(PPh₃)₄/CuI catalysis, reacting the bicyclic bromide with terminal alkynes in triethylamine at 60°C (75–82% yield). For nitrogen-linked P₄ segments, Chan-Lam amination couples arylboronic acids with the secondary amine of deprotected azabicyclohexane under aerobic Cu(OAc)₂ catalysis. This oxygen-tolerant reaction proceeds in dichloroethane at 40°C, achieving 70–85% yield without racemization. Minimal epimerization is observed due to the rigid bicyclic framework [3] [5].
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: